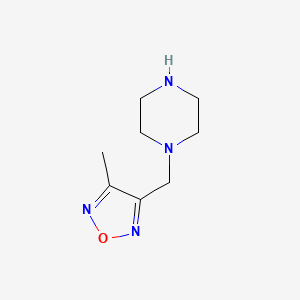

1-(4-Methyl-furazan-3-ylmethyl)-piperazine

CAS No.: 878617-56-2

Cat. No.: VC4555959

Molecular Formula: C8H14N4O

Molecular Weight: 182.227

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878617-56-2 |

|---|---|

| Molecular Formula | C8H14N4O |

| Molecular Weight | 182.227 |

| IUPAC Name | 3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole |

| Standard InChI | InChI=1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |

| Standard InChI Key | IADZORFSCHBHIT-UHFFFAOYSA-N |

| SMILES | CC1=NON=C1CN2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole, reflecting its fused heterocyclic system. The furazan ring (1,2,5-oxadiazole) is substituted at the 3-position with a methyl group and at the 4-position with a piperazine-linked methylene bridge . Key structural features include:

-

Molecular formula: C₈H₁₄N₄O

-

Molecular weight: 182.227 g/mol

-

SMILES: CC1=NON=C1CN2CCNCC2

The piperazine ring adopts a chair conformation, while the furazan moiety contributes to the compound’s planar geometry, as evidenced by computational studies .

Physicochemical Characteristics

The low LogP value indicates moderate hydrophilicity, likely due to the piperazine nitrogen atoms and furazan oxygen .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between piperazine and 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole. Key steps include:

-

Preparation of 3-(chloromethyl)-4-methyl-furazan: Achieved through chlorination of 4-methyl-furazan-3-methanol using thionyl chloride.

-

Piperazine coupling: Reaction of the chlorinated intermediate with piperazine in ethanol at 65°C, yielding the target compound as a hydrochloride salt .

-

Purification: Recrystallization from ethanol or chromatography (silica gel, CH₂Cl₂/MeOH).

Reported yields range from 70–85%, with purity >98% confirmed by HPLC .

Industrial Manufacturing

Scale-up processes emphasize cost-effective purification:

-

Continuous-flow reactors improve reaction homogeneity and reduce byproducts.

-

Crystallization optimization: Anti-solvent (e.g., diethyl ether) addition enhances yield .

-

Quality control: GC-MS and NMR ensure compliance with pharmaceutical-grade standards .

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus and Escherichia coli revealed bacteriostatic effects (MIC = 64–128 μg/mL), likely due to interference with cell wall synthesis .

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; use PPE |

| H315 | Causes skin irritation | Wear gloves/lab coat |

| H318 | Causes serious eye damage | Use safety goggles |

| H335 | May cause respiratory irritation | Use in ventilated areas |

Emergency Protocols

-

Ingestion: Rinse mouth; seek medical attention if symptoms persist .

-

Eye exposure: Flush with water for 15 minutes; consult ophthalmologist .

Applications in Materials Science

Energetic Materials

The furazan ring’s high nitrogen content (38.5%) and thermal stability make it suitable for explosive formulations. In tricyclic fused systems, analogs of this compound demonstrate detonation velocities (D = 7,984–8,702 m/s) comparable to RDX .

Coordination Chemistry

Piperazine’s lone electron pairs enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and magnetism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume